molecular formula C17H25N3O3 B4620732 N-{4-[(2-octanoylhydrazino)carbonyl]phenyl}acetamide

N-{4-[(2-octanoylhydrazino)carbonyl]phenyl}acetamide

Cat. No. B4620732
M. Wt: 319.4 g/mol
InChI Key: JQKKJMDSOCUIIW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar acetamide compounds typically involves coupling reactions where specific precursors are combined under controlled conditions to yield the target molecule. For instance, the synthesis of 2-Phenyl-N-(pyrazin-2-yl)acetamide was achieved through a coupling reaction followed by crystallization using a toluene and methanol mixture. The process was verified by elemental analysis, FTIR, 1H NMR, and other spectroscopic methods, indicating a precise approach to creating complex acetamide derivatives (Nayak et al., 2014).

Molecular Structure Analysis

The molecular structure of acetamide derivatives is often confirmed through X-ray diffraction methods, revealing their crystalline forms and spatial arrangements. For example, the crystal structure of a related compound was solved using single-crystal X-ray diffraction data, which showed the molecule crystallizing in the monoclinic space group with specific unit-cell parameters. This detailed analysis helps in understanding the three-dimensional arrangement of atoms within the molecule, highlighting intramolecular and intermolecular hydrogen bonding that contributes to its stability (Nayak et al., 2014).

Scientific Research Applications

Synthesis and Characterization Techniques

The synthesis of complex acetamides like 2-Phenyl-N-(pyrazin-2-yl)acetamide, a compound with structural similarity, illustrates advanced synthetic methodologies that could be applicable to N-{4-[(2-octanoylhydrazino)carbonyl]phenyl}acetamide. These methodologies involve coupling reactions followed by crystallization, with characterization performed via techniques like FTIR, NMR, and X-ray diffraction (Nayak et al., 2014). This exemplifies the detailed analytical approach required to elucidate the structures of novel acetamides.

Catalytic Applications

The chemoselective acetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide using immobilized lipase showcases the catalytic utility of acetamides in synthesizing intermediates for antimalarial drugs (Magadum & Yadav, 2018). This process highlights the role of acetamides in facilitating chemical transformations essential for pharmaceutical synthesis.

Electrochemical Studies

Electrochemical studies, such as those conducted on acetaminophen, a compound related by functional group similarity, reveal the importance of acetamides in developing sensors and analytical methods. These studies provide insights into the electrochemical behavior and potential applications in pharmaceutical analysis (Fanjul-Bolado et al., 2009). Such research underscores the utility of acetamides in enhancing the sensitivity and selectivity of electrochemical sensors.

Antioxidant and Biological Activities

The design and synthesis of acetamide derivatives for evaluating their antioxidant, analgesic, and anti-inflammatory activities demonstrate the potential biomedical applications of these compounds. This research indicates the capability of acetamide derivatives to act as DPPH scavenging agents, offering a foundation for developing new therapeutic agents (Nayak et al., 2014).

Environmental Applications

The application of acetamides in environmental science, particularly in the degradation of pharmaceutical contaminants like acetaminophen, is evidenced by studies on catalytic degradation pathways. Research on amorphous Co(OH)2 nanocages as activators for pollutant degradation illustrates the environmental relevance of acetamide compounds (Qi et al., 2020).

properties

IUPAC Name

N-[4-[(octanoylamino)carbamoyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O3/c1-3-4-5-6-7-8-16(22)19-20-17(23)14-9-11-15(12-10-14)18-13(2)21/h9-12H,3-8H2,1-2H3,(H,18,21)(H,19,22)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQKKJMDSOCUIIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(=O)NNC(=O)C1=CC=C(C=C1)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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